“2-(Trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C5H4F3N3. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA.
Synthesis Analysis
A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized. The structures were confirmed by 1H NMR, 13C NMR, and HRMS. Another study synthesized a series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters.
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)pyrimidin-4-amine” was confirmed by 1H NMR, 13C NMR, and HRMS. The compound crystallized in the monoclinic space group. X-ray analysis reveals that intermolecular N–HN interactions exist in the adjacent molecules.
Chemical Reactions Analysis
Pyrimidin-4-amine derivatives have shown excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus and fungicidal activity against Pseudoperonospora cubensis. The AChE enzymatic activity testing revealed that the enzyme activities of compounds are 0.215, 0.184, and 0.184 U/mg prot, respectively.
Physical And Chemical Properties Analysis
“2-(Trifluoromethyl)pyrimidin-4-amine” has a molecular weight of 163.1 g/mol. It is a solid at room temperature. The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C.
Synthesis Analysis
Multi-step synthesis from substituted thiophenes: This approach involves building the pyrimidine ring onto a pre-existing thiophene derivative. [, ] For instance, starting with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a series of reactions involving trifluoroacetic acid, phosphorous oxychloride, and subsequent nucleophilic substitution with desired amines yields the target compound. []
Condensation and Dimroth Rearrangement: This strategy utilizes commercially available starting materials like dichloropyrimidines and 2-amino-6-trifluoromethylpyridine. [, ] Initial condensation followed by Suzuki coupling with various boronic acids or esters introduces diversity at specific positions. [] A microwave-assisted Dimroth rearrangement then provides the desired pyrimidine derivative. []
Direct Alkylation of Pyrimidinones: This method focuses on directly alkylating 4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidines to obtain O-alkyl derivatives. [] This convergent approach offers high yields and facilitates the synthesis of a diverse range of analogs. []
Molecular Structure Analysis
2-(Trifluoromethyl)pyrimidin-4-amine typically exists as a planar molecule. [] The pyrimidine ring adopts a flat conformation, with the trifluoromethyl and amine substituents lying in the same plane. [] This planarity contributes to the molecule's ability to participate in π-π stacking interactions, influencing its crystal packing and interactions with biological targets. [, ]
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group activates the pyrimidine ring towards nucleophilic attack, enabling the substitution of chlorine atoms with various nucleophiles like amines and alcohols. [, , ]
Suzuki Coupling: The presence of halogen substituents on the pyrimidine ring allows for palladium-catalyzed cross-coupling reactions with boronic acids or esters. This versatile reaction facilitates the introduction of various aryl or heteroaryl groups onto the scaffold, enabling the exploration of diverse chemical space. [, ]
Condensation Reactions: The amine group readily participates in condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases. [] This transformation offers another avenue for structural diversification and the introduction of desired functionalities. []
Mechanism of Action
Kinase Inhibition: Several derivatives of 2-(Trifluoromethyl)pyrimidin-4-amine act as kinase inhibitors, targeting various kinases involved in cell signaling pathways. [, , , , , ] These inhibitors typically bind to the ATP-binding site of the kinase, competing with ATP and disrupting downstream signaling events. [, ]
Receptor Antagonism: Certain derivatives demonstrate antagonistic activity against specific receptors, effectively blocking the binding of natural ligands and modulating downstream signaling cascades. [] This mechanism is particularly relevant in the development of therapeutic agents for neurological disorders like Parkinson's disease. []
Inhibition of Enzyme Activity: 2-(Trifluoromethyl)pyrimidin-4-amine-based compounds can directly interact with enzymes, altering their active site conformation and inhibiting their catalytic activity. [] This mechanism has been observed in the development of insecticides and fungicides. [, ]
Applications
Anticancer Agents: Various derivatives exhibit potent antiproliferative activity against different cancer cell lines, making them promising candidates for developing novel chemotherapeutic agents. [, , ] Researchers are exploring their potential to target specific kinases involved in tumor growth and progression. [, ]
Anti-inflammatory Agents: Compounds based on this scaffold have shown promising anti-inflammatory activity, making them potentially useful for treating inflammatory diseases. []
Pesticides: Derivatives containing the 2-(Trifluoromethyl)pyrimidin-4-amine moiety have demonstrated potent insecticidal, fungicidal, and acaricidal activities. [, , ] These compounds target essential enzymes or receptors in pests, offering new avenues for pest control. [, , ]
Neurological Disorder Therapeutics: Research on 2-(Trifluoromethyl)pyrimidin-4-amine-based compounds has led to the identification of potent and selective adenosine A2A receptor antagonists, potentially useful for treating Parkinson's disease. []
Compound Description: This compound serves as a crucial intermediate in synthesizing two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. []
Relevance: This compound shares the core structure of 2-(trifluoromethyl)pyrimidin-4-amine with an additional fused tetrahydrobenzothieno ring system. The chlorine atom at the 4-position acts as a leaving group, allowing for the introduction of various amine substituents, highlighting its role as a versatile precursor in developing structurally diverse analogs. []
Compound Description: This compound is one of the two novel derivatives synthesized and structurally characterized by single-crystal X-ray diffraction in a study exploring antitumor activities. []
Relevance: This compound is directly derived from 2-(Trifluoromethyl)pyrimidin-4-amine, incorporating a furan-2-ylmethyl moiety at the 4-amino position and a fused tetrahydrobenzothieno ring system. []
Compound Description: This compound, structurally determined by single-crystal X-ray diffraction, exhibits potent antitumor activity against BCG-823 cells, surpassing the efficacy of 5-fluorouracil (5-FU). []
Relevance: Sharing the core structure with 2-(Trifluoromethyl)pyrimidin-4-amine, this compound incorporates a 3-silatranylpropyl substituent at the 4-amino position and a fused tetrahydrobenzothieno ring system. The observed antitumor activity highlights the potential of modifying the 4-amino position with various substituents to enhance the biological activity of 2-(Trifluoromethyl)pyrimidin-4-amine analogs. []
Compound Description: This compound serves as a key intermediate in synthesizing two enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, starting from 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. []
Relevance: This compound shares the 2-(trifluoromethyl)pyrimidin-4-amine core structure with an additional fused cyclopenta[4,5]thieno ring system. The presence of a chlorine atom at the 4-position, similar to 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, allows for the introduction of chiral amines, leading to the synthesis of enantiomeric derivatives. []
Compound Description: This enantiomer exhibits greater antitumor activity against MCF-7 cells compared to gefitinib. Its structure was determined by single-crystal X-ray diffraction. []
Relevance: This compound, a derivative of 2-(Trifluoromethyl)pyrimidin-4-amine, features a (R)-1-phenylethyl substituent at the 4-amino position and a fused cyclopenta[4,5]thieno ring system. Its enhanced antitumor activity, in comparison to gefitinib, underscores the importance of chirality in the biological activity of 2-(Trifluoromethyl)pyrimidin-4-amine analogs. []
Compound Description: This enantiomer, structurally characterized by single-crystal X-ray diffraction, is synthesized alongside its (R)-enantiomer. []
Relevance: Derived from 2-(Trifluoromethyl)pyrimidin-4-amine, this compound features an (S)-1-phenylethyl substituent at the 4-amino position and a fused cyclopenta[4,5]thieno ring system. The synthesis and study of both enantiomers provide valuable insights into the structure-activity relationships of 2-(Trifluoromethyl)pyrimidin-4-amine derivatives, particularly the impact of stereochemistry on their biological activity. []
Compound Description: This compound demonstrated notable insecticidal activity against Mythimna separata Walker and Plutella xylostella Linnaeus, achieving 80% and 60% mortality, respectively, at a concentration of 20 mg/L. []
Relevance: This compound, although lacking the 2-(trifluoromethyl) substitution on the pyrimidine ring, is structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine as it shares the core pyrimidin-4-amine structure. The presence of a trifluoromethyl group within the 5-(4-phenoxy-2-(trifluoromethyl)phenyl) substituent indicates a potential link to the structure-activity relationships observed in 2-(Trifluoromethyl)pyrimidin-4-amine analogs. []
Compound Description: This compound displayed broad-spectrum insecticidal and fungicidal activities, exhibiting significant efficacy against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis. []
Relevance: While not directly containing the 2-(trifluoromethyl)pyrimidin-4-amine core, this compound shares the pyrimidin-4-amine scaffold and incorporates a trifluoromethyl group within a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. Its broad-spectrum activity suggests that variations in the structure of 2-(Trifluoromethyl)pyrimidin-4-amine, particularly the introduction of heterocyclic rings containing fluorine, can lead to potent and diversely active compounds. []
Compound Description: Similar to U7, this compound exhibited broad-spectrum insecticidal and fungicidal activity, demonstrating significant efficacy against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis. []
Relevance: This compound shares the pyrimidin-4-amine scaffold with 2-(Trifluoromethyl)pyrimidin-4-amine and incorporates a trifluoromethyl group within a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. The structural similarity to U7, with a bromine substitution instead of chlorine at the 5-position of the pyrimidine ring, highlights the impact of halogen substitutions on the biological activity of these compounds. []
Compound Description: This series of analogues, synthesized from dichloropyrimidines through a cost-effective method, features various 2/6-aryl/heteroaryl substitutions on the pyrimidine ring. []
Relevance: Although lacking the trifluoromethyl group at the 2-position of the pyrimidine ring, these analogues are structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine through the shared pyrimidin-4-amine core. The presence of a trifluoromethyl group at the 6-position of the N-pyridin-2-yl substituent and the diversity in the 2/6-aryl/heteroaryl substitutions make them relevant for investigating the structure-activity relationship of 2-(Trifluoromethyl)pyrimidin-4-amine analogs. []
Compound Description: This orally available, potent, and selective PERK inhibitor, discovered through screening and lead optimization utilizing the human PERK crystal structure, effectively inhibits PERK activation in cells and hinders the growth of human tumor xenografts in mice. []
Relevance: While not strictly a pyrimidine derivative, GSK2606414 shares a critical structural element with 2-(Trifluoromethyl)pyrimidin-4-amine: the presence of a 4-aminopyrimidine moiety within its structure. Additionally, it incorporates a trifluoromethyl group at the meta position of a phenyl ring attached to the core structure. The potent antitumor activity of this compound emphasizes the significance of the 4-aminopyrimidine moiety, a key feature of 2-(Trifluoromethyl)pyrimidin-4-amine, in medicinal chemistry. []
Compound Description: This compound's crystal structure has been determined and reported, providing insights into its structural features. []
Relevance: This compound demonstrates structural similarities to 2-(Trifluoromethyl)pyrimidin-4-amine, particularly the presence of a trifluoromethyl-substituted pyrimidin-4-amine moiety. The presence of an additional trifluoromethyl group on a pyrazole ring and the piperidine linker highlights potential modifications to the 2-(Trifluoromethyl)pyrimidin-4-amine scaffold that could be explored for their biological relevance. []
Compound Description: This compound exhibits excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or demonstrating comparable efficacy to commercial fungicides. Notably, HNPC-A9229 displays low toxicity to rats. []
Relevance: While not directly containing the 2-(trifluoromethyl) substituent, HNPC-A9229 shares the pyrimidin-4-amine scaffold with 2-(Trifluoromethyl)pyrimidin-4-amine. The presence of chlorine substitutions on both the pyridine and pyrimidine rings, along with a difluoromethyl group at the 6-position of the pyrimidine, emphasizes the potential of halogenated pyrimidin-4-amine derivatives as potent fungicidal agents. []
Compound Description: This compound exhibited excellent acaricidal activity against Tetranychus urticae, with potency close to the commercial acaricide cyenopyrafen. []
Relevance: This compound, sharing the pyrimidin-4-amine scaffold with 2-(Trifluoromethyl)pyrimidin-4-amine, incorporates a difluoromethyl group at the 6-position and a complex substituent at the 4-amino position containing a trifluoroethylthio moiety. This structure highlights the potential of introducing various fluorine-containing groups and complex substituents to the pyrimidin-4-amine core for enhancing acaricidal activity. []
Compound Description: This compound showed potent fungicidal activity against Puccinia sorghi, superior to the commercial fungicide tebuconazole. []
Relevance: Sharing the pyrimidin-4-amine core with 2-(Trifluoromethyl)pyrimidin-4-amine, this compound features a difluoromethyl group at the 6-position and a trifluoroethylthio moiety within a complex substituent at the 4-amino position. The structure highlights the potential of combining halogen substitutions, difluoromethyl, and trifluoroethylthio moieties on the pyrimidin-4-amine scaffold for potent fungicidal activity. []
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques. Molecular docking studies revealed its potential inhibitory activity against the antibacterial protein topoisomerase DNA gyrase enzyme. []
Relevance: Although not a direct pyrimidine derivative, 2DBTP incorporates a trifluoromethyl group at the ortho position of a phenol ring, similar to the 2-position in 2-(Trifluoromethyl)pyrimidin-4-amine. This structural similarity, along with the presence of a chlorine-substituted benzylidene moiety, suggests a potential link to the biological activity observed in 2-(Trifluoromethyl)pyrimidin-4-amine analogs, particularly in the context of enzyme inhibition. []
Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals two symmetry-independent molecules in the asymmetric unit, differing primarily in the rotation of the methoxyphenyl ring. The crystal packing exhibits intermolecular hydrogen bonding and π-π stacking interactions. []
Relevance: While lacking the 2-(trifluoromethyl) substituent on the pyrimidine ring, this compound is structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine as it shares the core pyrimidin-4-amine structure and incorporates a trifluoromethyl group at the para position of an aniline moiety attached to the pyrimidine ring. The presence of a trifluoromethyl group within the 5-{[4-(trifluoromethyl)anilino]methyl} substituent indicates a potential link to the structure-activity relationships observed in 2-(Trifluoromethyl)pyrimidin-4-amine analogs. []
Compound Description: This series of derivatives was synthesized and characterized using techniques like 1H NMR and LCMS. Their antibacterial activity was also evaluated. []
Relevance: These derivatives, while not directly related to the pyrimidine core structure, feature a trifluoromethyl group at the 2-position of an imidazo[1,2-a]pyrazine ring. The structural similarity in the positioning of the trifluoromethyl group and the exploration of antibacterial activity make them relevant for understanding the structure-activity relationships of compounds containing the 2-(trifluoromethyl) motif, even in different heterocyclic systems. []
Compound Description: The crystal structure of this compound has been determined and published, offering insights into its structural features. []
Relevance: This compound shares the 2-(trifluoromethyl)pyrimidin-4-yl motif with 2-(Trifluoromethyl)pyrimidin-4-amine, but instead of an amino group at the 4-position, it has an oxygen atom linking it to a benzoic acid moiety. This structural variation allows for exploring the impact of replacing the amino group with an oxygen atom on the biological and chemical properties of 2-(Trifluoromethyl)pyrimidin-4-amine analogs. []
Compound Description: This novel compound, synthesized and characterized by single-crystal X-ray diffraction, exhibits promising fungicidal activity against Fusarium oxysporium f.sp. vasinfectum and Dothiorella gregaria. []
Relevance: This compound, while not strictly a 4-aminopyrimidine derivative, incorporates the 2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-yl moiety found in compounds 2 and 3, highlighting the versatility of this scaffold in developing biologically active compounds. The presence of a hydrazone moiety instead of the 4-amino group provides insights into alternative modifications of 2-(Trifluoromethyl)pyrimidin-4-amine for exploring different biological targets. []
Compound Description: S29, a cytoplasmic tyrosine kinase (c-SRC) inhibitor, is investigated for its potential in treating neuroblastoma. Its conjugation with graphene oxide (GO) nanosheets aims to improve its cellular uptake and pharmacokinetics. []
Relevance: While lacking a trifluoromethyl group, S29 shares the pyrimidin-4-amine scaffold with 2-(Trifluoromethyl)pyrimidin-4-amine. The presence of halogenated phenyl and benzyl substituents on the pyrazolo[3,4-d]pyrimidine core makes it relevant for studying the impact of such substitutions on the biological activity of pyrimidin-4-amine derivatives. []
Compound Description: This compound was synthesized using a simple coupling method and characterized through spectral analysis. Docking studies were also conducted to understand its potential interactions with biological targets. []
Relevance: This compound is structurally similar to 2-(Trifluoromethyl)pyrimidin-4-amine, featuring a pyrimidin-4-amine core within a pyrrolo[2,3-d]pyrimidine scaffold. The absence of the 2-(trifluoromethyl) group and the presence of a 3-(4-chlorophenoxy)benzyl substituent at the 4-amino position provide insights into alternative substitutions on the pyrimidin-4-amine core and their potential impact on biological activity. []
Compound Description: The crystal structure of this compound has been determined and reported, revealing insights into its structural features, including the dihedral angles between the fused ring systems and the intermolecular interactions in the crystal packing. []
Relevance: This compound incorporates the 2-(trifluoromethyl)pyrimidin-4-one moiety, a close structural analog of 2-(Trifluoromethyl)pyrimidin-4-amine, within a complex fused ring system. The presence of a benzochromene moiety and the overall structural complexity highlight the potential for incorporating the 2-(trifluoromethyl)pyrimidin-4-one or 2-(Trifluoromethyl)pyrimidin-4-amine motif into larger, more complex structures for exploring diverse biological activities. []
N-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine and its Derivatives
Compound Description: A novel, efficient, and environmentally friendly microwave-assisted synthetic method was developed for N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine. This method was further employed to synthesize 20 derivatives of this compound. []
Relevance: These compounds, while lacking the trifluoromethyl group, share the pyrimidin-4-amine core with 2-(Trifluoromethyl)pyrimidin-4-amine. The presence of a pyrido[2,3-d]pyrimidine scaffold and the variations in the substituents at the N-phenyl ring offer insights into alternative modifications of the pyrimidin-4-amine core and their potential impact on biological activity. []
Compound Description: This compound, a highly selective PDE10A inhibitor, shows potential as a therapeutic agent for psychosis diseases like schizophrenia. Its development involved optimizing brain penetration and efficacy in the rat conditioned avoidance response (CAR) test. []
Relevance: This compound shares the pyrimidin-4-amine core with 2-(Trifluoromethyl)pyrimidin-4-amine, albeit lacking the trifluoromethyl group. The presence of a tetrahydro-2H-pyran-4-yl substituent at the 4-amino position and a complex quinoxaline derivative at the 2-position highlights the potential of exploring diverse substitutions on the pyrimidin-4-amine scaffold for developing potent and selective enzyme inhibitors. []
Compound Description: This series of compounds was designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors, inspired by 4-anilinoquinazolines. Several compounds within this series exhibited potent and selective inhibitory activity against EGFR, demonstrating significant cell growth inhibition in leukemia, central nervous system cancer, and non-small cell lung cancer cell lines. []
Relevance: These compounds, although lacking the trifluoromethyl group at the 2-position of the pyrimidine ring, are structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine through the shared pyrimidin-4-amine core. The presence of a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine scaffold and the variations in the substituents at the 4-amino position make them relevant for investigating the structure-activity relationship of 2-(Trifluoromethyl)pyrimidin-4-amine analogs. []
N-Methylthieno[2,3-d]pyrimidin-4-amine
Compound Description: This compound is a key intermediate in the synthesis of biologically active compounds like GDC-0941 and BKM 120, which are known for their therapeutic potential. []
Relevance: This compound shares the core structure of 2-(Trifluoromethyl)pyrimidin-4-amine, with a methyl substitution at the 4-amino position and a thieno[2,3-d] ring system. Its role as an intermediate in synthesizing therapeutically relevant compounds underscores the importance of the thieno[2,3-d]pyrimidin-4-amine scaffold in medicinal chemistry. []
Compound Description: This series of compounds was optimized to achieve exceptional receptor binding affinity and ligand efficiency against the adenosine A2A receptor, aiming to develop new treatments for Parkinson's disease. The lead compounds showed excellent efficacy in the haloperidol-induced catalepsy model for Parkinson's disease. []
Relevance: While lacking the trifluoromethyl group, these derivatives share the pyrimidin-4-amine core with 2-(Trifluoromethyl)pyrimidin-4-amine. The presence of a pyridin-2-yl substituent at the 4-amino position, a pyrazole ring at the 2-position, and diverse 6-heterocyclic substituents allows for exploring the impact of structural variations on the biological activity and receptor binding affinity of pyrimidin-4-amine derivatives. []
Compound Description: Two strategies were investigated for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. The successful direct chemoselective O-alkylation led to the synthesis of 18 derivatives. []
Relevance: While not strictly containing the 4-aminopyrimidine motif, these derivatives are structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine by sharing the 2-(trifluoromethyl)pyrimidine core. The replacement of the 4-amino group with a 2(1H)-one moiety and the introduction of various O-alkyl substituents provide insights into alternative modifications of the 2-(trifluoromethyl)pyrimidine scaffold and their effects on chemical reactivity and potential biological activity. []
2,3-Trimethylene-1,2,3,4-tetrahydrobenzo[2,3-d]pyrimidin-4-one and Related Aminophosphonic Acids
Compound Description: A series of three-ring molecules based on 2,3-trimethylene-1,2,3,4-tetrahydrobenzo[2,3-d]pyrimidin-4-one and related aminophosphonic acids were synthesized. The synthesis involved a reduction reaction and a three-component coupling reaction. []
Relevance: Although lacking the trifluoromethyl group and the 4-amino substituent, these compounds are structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine by sharing the pyrimidin-4-one core. The fused benzo[2,3-d]pyrimidine system and the presence of a 2,3-trimethylene bridge highlight the potential for modifying the core pyrimidine structure to explore diverse chemical space and potential biological activities. []
Compound Description: This compound, synthesized via Dimroth rearrangement, acts as a novel inhibitor of CLK1 and DYRK1A kinases. Its complete crystal structure was determined by single-crystal X-ray diffraction. []
Relevance: This compound is structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine through the shared pyrimidin-4-amine core. The presence of a pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidine scaffold and a 3,4-dimethoxyphenyl substituent at the 4-amino position highlights the potential of this structural class as kinase inhibitors. []
Amide and Schiff’s Base Functionalized Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compound Description: A series of novel amide and Schiff's base functionalized pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their anticancer activity. Several compounds demonstrated promising anticancer activity against various human cancer cell lines. []
Relevance: These compounds, while lacking the trifluoromethyl group at the 2-position and the amino group at the 4-position of the pyrimidine ring, are structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine through the shared pyrimidine core. The presence of a pyrido[1,2-a]pyrimidin-4-one scaffold and the diverse amide and Schiff’s base functionalities at the 7-position highlight the potential of modifying the pyrimidine core for developing anticancer agents. []
7-Arylthieno[3,2-d]pyrimidin-4-amine Analogues
Compound Description: A focused kinase library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues was synthesized via solution-phase parallel synthesis. The key cyclization step involved a 3-aminothiophene-2-carboxamide and a formamide. This method allowed for introducing diversity points through substitution and Suzuki coupling reactions, resulting in a 72-membered library. []
Relevance: These compounds share the core structure of 2-(Trifluoromethyl)pyrimidin-4-amine with a thieno[3,2-d] ring system and variations at the 7-aryl and 4-amino positions. The development of a 72-member library underscores the versatility of this scaffold in medicinal chemistry for exploring the structure-activity relationships and developing potential kinase inhibitors. []
5-Arylthieno[2,3‐d]pyrimidin‐4‐amines
Compound Description: A novel three-step synthetic method was developed for these compounds, starting from substituted 2-aminothiophenes, which were prepared via Knoevenagel condensation followed by the Gewald method. Formamidine acetate was used in the final step to form the thieno[2,3‐d]pyrimidines. []
Relevance: These compounds are structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine, sharing the thieno[2,3‐d]pyrimidin‐4‐amine core. The 5-aryl substituent introduces structural diversity, allowing for the exploration of structure-activity relationships and potential biological activities within this class of compounds. []
4-Amino-2-(trifluoromethyl)-1H-pyrroles
Compound Description: A highly selective synthetic method was developed to produce a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and a series of highly functionalized β-enaminones. The reaction involved controlling the amount of amine and reaction conditions. []
Relevance: These compounds, although not pyrimidine derivatives, share a key structural feature with 2-(Trifluoromethyl)pyrimidin-4-amine: the presence of a trifluoromethyl group at the 2-position of a heterocyclic ring. The pyrrole core and the diverse alkyl and aminoalkyl substituents highlight the potential of exploring different heterocyclic scaffolds while maintaining the 2-(trifluoromethyl) motif for potential biological activity. []
Compound Description: Acrizanib is a potent small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. It demonstrated efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration. []
Relevance: Although acrizanib lacks the 4-amino substituent, it shares structural similarities with 2-(Trifluoromethyl)pyrimidin-4-amine, notably the presence of a trifluoromethyl-substituted pyrimidine ring. The inclusion of a pyrazole ring and an indole moiety highlights the potential for incorporating the trifluoromethyl-pyrimidine motif into diverse heterocyclic frameworks for developing potent and selective kinase inhibitors. []
Compound Description: This compound is a potent, selective, and orally bioavailable CHK1 inhibitor candidate. It exhibited significant antiproliferative effects in vitro and in vivo, both alone and synergistically with gemcitabine. []
Relevance: This compound is structurally related to 2-(Trifluoromethyl)pyrimidin-4-amine, sharing the trifluoromethyl-substituted pyrimidin-4-amine core. The presence of a picolinonitrile moiety and a 3-amino-3-methylbutyl substituent highlights the potential for developing orally bioavailable and potent CHK1 inhibitors by modifying the 2-(Trifluoromethyl)pyrimidin-4-amine scaffold. []
Copper(II) Complex with 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine
Compound Description: This copper(II) complex was synthesized and characterized, revealing a distorted square-pyramidal geometry. The complex forms a 3D structure through Cu---Cl contacts and NH---Cl hydrogen bonds. []
Relevance: The ligand in this complex shares the pyrimidin-4-amine core with 2-(Trifluoromethyl)pyrimidin-4-amine, although lacking the trifluoromethyl group. The presence of a pyridin-2-yl substituent and a 3,5-dimethyl-1H-pyrazol-1-yl group highlights the potential for modifying the pyrimidin-4-amine scaffold to create ligands for metal complexes, which might possess unique biological activities. []
Compound Description: These derivatives were synthesized and characterized for their potential biological activity. Evaluation revealed mild to moderate antibacterial and in vitro antioxidant activity. []
Relevance: These compounds share the pyrimidin-4-amine core with 2-(Trifluoromethyl)pyrimidin-4-amine. The presence of a pyrido[2,3-d]pyrimidine scaffold, a benzimidazole ring, and a substituted phenyl group showcases the structural diversity achievable while retaining the core pyrimidin-4-amine motif. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Octane-d18 is a deuterated NMR solvent. It is useful in NMR-based research and analyses. It can be prepared starting from n-octane. It undergoes H/D (Hydrogen/Deuterium) exchange reaction with mono pinacolboryl complex at 110°C.
4-Methylthiobutan-1-ol, also known as 1-butanol, 4-methylthio or fema 3600, belongs to the class of organic compounds known as dialkylthioethers. These are organosulfur compounds containing a thioether group that is substituted by two alkyl groups. 4-Methylthiobutan-1-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 4-methylthiobutan-1-ol is primarily located in the cytoplasm. 4-Methylthiobutan-1-ol exists in all eukaryotes, ranging from yeast to humans. 4-Methylthiobutan-1-ol is a cabbage, garlic, and green tasting compound that can be found in coffee and coffee products. This makes 4-methylthiobutan-1-ol a potential biomarker for the consumption of this food product.